N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide, also known as CTAP, is a compound with potential applications in scientific research. CTAP belongs to the family of opioid receptor antagonists and has been extensively studied due to its unique mechanism of action and potential therapeutic uses.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds with Antimicrobial Activity
Research focused on the synthesis of new heterocyclic compounds, incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. This involved the creation of diverse derivatives via versatile, readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide precursors. These compounds were evaluated for both their in vitro antibacterial and antifungal activities, showing promising results, which highlights the potential for similar applications in the development of antimicrobial agents from "N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide" (Darwish et al., 2014).
Antitumor Activity of Novel Derivatives
The compound served as a precursor for the synthesis of various heterocyclic derivatives, including those with thiophene, pyrimidine, coumarin, pyrazole, and pyridine rings. These derivatives were synthesized through mechanisms involving regioselective attack and/or cyclization, leading to a diversity of products. Their antitumor activities were studied, revealing high inhibitory effects on different cell lines, demonstrating the compound's utility as a starting point for the development of potential anticancer agents (Albratty et al., 2017).
Applications in Engineering Microorganisms for Isobutanol Production
In a different realm of application, related compounds have been used in the engineering of Corynebacterium glutamicum for isobutanol production. By harnessing the 2-keto acid pathways, which are precursors of amino acids, a platform was constructed for isobutanol production in this microorganism. This showcases the potential for "N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide" to contribute to bioengineering and renewable energy sources (Smith et al., 2010).
Chemoselective Acetylation for Drug Synthesis
The compound's derivatives have been explored for chemoselective acetylation, a critical step in the synthesis of various drugs. This involves the selective introduction of acetyl groups into specific sites of a molecule, which is crucial for modifying the biological activity and solubility of pharmaceutical compounds. Research in this area demonstrates the compound's relevance in drug development and synthesis processes (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-14(2)19(3,13-20)22-18(23)12-21-17-11-7-10-16(17)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,21H,7,10-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURCEIDBIVWQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1CCCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-[(2-phenylcyclopentyl)amino]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.